rel-(1R,4S,4aR,8aS)-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,8-dione

CAS No.:

Cat. No.: VC13423276

Molecular Formula: C11H10O2

Molecular Weight: 174.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10O2 |

|---|---|

| Molecular Weight | 174.20 g/mol |

| IUPAC Name | (1R,2S,7R,8S)-tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione |

| Standard InChI | InChI=1S/C11H10O2/c12-8-3-4-9(13)11-7-2-1-6(5-7)10(8)11/h1-4,6-7,10-11H,5H2/t6-,7+,10+,11- |

| Standard InChI Key | FQLRTGXTYFCECH-FIPCFZRWSA-N |

| Isomeric SMILES | C1[C@@H]2C=C[C@H]1[C@@H]3[C@H]2C(=O)C=CC3=O |

| SMILES | C1C2C=CC1C3C2C(=O)C=CC3=O |

| Canonical SMILES | C1C2C=CC1C3C2C(=O)C=CC3=O |

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

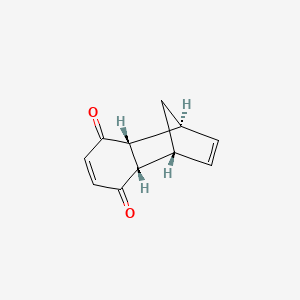

The compound features a tricyclic framework comprising a bicyclo[2.2.1]heptene (norbornene) system fused to a 1,4-benzoquinone moiety. Its IUPAC name, (1R,2S,7R,8S)-tricyclo[6.2.1.0²,⁷]undeca-4,9-diene-3,6-dione, reflects the relative configuration (rel) of four stereocenters . The molecular formula is C₁₁H₁₀O₂, with a molar mass of 174.20 g/mol .

Table 1: Key Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₀O₂ | |

| Molecular Weight | 174.20 g/mol | |

| Stereocenters | 4 (rel-(1R,4S,4aR,8aS)) | |

| IUPAC Name | (1R,2S,7R,8S)-tricyclo[6.2.1.0²,⁷]undeca-4,9-diene-3,6-dione |

The endo configuration of the norbornene system is stabilized by orbital interactions, as evidenced by X-ray crystallography data (CCDC 133649) . The quinone carbonyl groups (C=O) at positions 5 and 8 contribute to its electrophilic reactivity .

Synthesis and Reaction Mechanisms

Classical Diels-Alder Synthesis

The compound is synthesized via the Diels-Alder reaction between cyclopentadiene and 1,4-benzoquinone under thermal or Lewis acid-catalyzed conditions . The reaction proceeds with endo selectivity, favoring the stereoelectronically stabilized transition state .

Table 2: Synthetic Conditions and Yields

| Reagents | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Cyclopentadiene + 1,4-BQ | Toluene | 80°C | 75–85 | |

| Cyclopentadiene + 1,4-BQ | HFIP | RT | 90 |

Hexafluoroisopropanol (HFIP) enhances reaction rates and selectivity due to its high polarity and hydrogen-bond-donating capacity .

Regioselective Functionalization

Bromination and epoxidation studies reveal anti-Markovnikov selectivity at the norbornene double bonds. At 25°C, bromine adds to the less substituted olefin, forming rel-(1R,4S)-6-bromo-1,4-methanonaphthalene-5,8-dione as the major product .

Photochemical [2+2] cycloadditions with alkenes yield cage compounds, such as pentacyclo[5.4.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecane-8,11-dione, highlighting its utility in complex molecule synthesis .

Physicochemical Properties

Thermochemical Stability

The compound exhibits moderate thermal stability, with a standard enthalpy of formation (ΔfH°) of approximately -150.9 kJ/mol in the solid phase. Its combustion properties classify it as a flammable solid, requiring storage at 2–8°C in inert atmospheres .

| Property | Value | Source |

|---|---|---|

| ΔfH° (solid) | -150.9 kJ/mol | |

| Flash Point | >150°C | |

| GHS Hazard Statement | H302 (Harmful if swallowed) |

Applications in Organic Synthesis

Precursor to Polycyclic Systems

The compound serves as a key intermediate in synthesizing steroid analogs and natural product scaffolds. Intramolecular photocycloadditions generate fused polycyclic ethers, which are prevalent in terpenoid biosynthesis .

Stereochemical Probes

Its rigid tricyclic framework is used to study steric effects and conformational dynamics in Diels-Alder reactions. Computational studies (DFT) correlate its reactivity with frontier molecular orbital (FMO) interactions .

Recent Advances and Future Directions

Asymmetric Catalysis

Recent efforts focus on enantioselective Diels-Alder reactions using chiral auxiliaries or organocatalysts to access non-racemic forms of the compound .

Biomedical Applications

Derivatives of the compound show preliminary activity against kinase enzymes, suggesting potential in oncology drug discovery .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume